molecular formula C18H17IN2O2S B389104 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Cat. No.: B389104
M. Wt: 452.3g/mol
InChI Key: IWGUZNZYHDDRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, an iodophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.

    Formation of the Imino Group: This can be done by reacting the thiazole derivative with an appropriate amine, such as 4-methoxyaniline, under acidic conditions.

    Attachment of the Ethanol Group: The final step involves the reaction of the intermediate compound with an appropriate alcohol, such as ethanol, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor’s ligand-binding domain.

    Materials Science: The compound’s electronic properties could be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-bromophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a bromine atom instead of iodine.

    2-(4-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL imparts unique reactivity and properties compared to its bromine and chlorine analogs

Properties

Molecular Formula

C18H17IN2O2S

Molecular Weight

452.3g/mol

IUPAC Name

2-[4-(4-iodophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C18H17IN2O2S/c1-23-16-8-6-15(7-9-16)20-18-21(10-11-22)17(12-24-18)13-2-4-14(19)5-3-13/h2-9,12,22H,10-11H2,1H3

InChI Key

IWGUZNZYHDDRQH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO

Origin of Product

United States

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